![molecular formula C25H23F3N2O B3623117 2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3623117.png)
2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE
Overview
Description
2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenyl sulfide with trifluoromethyl trifluoromethanesulfonate in the presence of a base such as sodium hydride or potassium carbonate . This reaction produces diphenyl (trifluoromethyl) trifluoromethanesulfonate, which can then be further reacted with piperazine derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethyl)phenylpiperazine: Shares the trifluoromethyl and piperazine moieties but lacks the diphenyl ethanone structure.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl group attached to an acetophenone structure, differing in the absence of the piperazine moiety.
Uniqueness
2,2-DIPHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is unique due to its combination of a trifluoromethyl group, diphenyl structure, and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-diphenyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O/c26-25(27,28)21-12-7-13-22(18-21)29-14-16-30(17-15-29)24(31)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXOMXDNKRMJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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